molecular formula C23H21ClN2O3 B6056221 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide

2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide

Cat. No. B6056221
M. Wt: 408.9 g/mol
InChI Key: DSYLBYXNEBYKMT-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide, also known as CPADB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPADB is a member of the benzamide family and is a white crystalline powder with a molecular weight of 401.9 g/mol.

Scientific Research Applications

2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been studied for its potential use as a herbicide. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to be effective in controlling the growth of weeds, making it a potential alternative to traditional herbicides that can have negative environmental impacts.
In environmental science, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been studied for its potential use as a water treatment agent. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to be effective in removing heavy metals and other pollutants from water, making it a potential candidate for the treatment of contaminated water sources.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide can reduce inflammation and pain.
2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The exact mechanism by which 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide induces cell death in cancer cells is still being studied.
Biochemical and Physiological Effects
2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of pain-related disorders such as arthritis and neuropathic pain.
2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal studies, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to reduce the size of tumors and inhibit their growth, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide is that it is relatively easy to synthesize and can be produced in a laboratory setting. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide is also relatively stable and has a long shelf life, making it a convenient compound to work with in experiments.
One limitation of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide can also be toxic at high concentrations, making it important to use caution when handling the compound in a laboratory setting.

Future Directions

There are several potential future directions for research on 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide. One area of research could focus on further elucidating the mechanism of action of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide, particularly in its potential use as an anticancer agent. Another area of research could focus on developing new synthesis methods for 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide that are more efficient and environmentally friendly.
In addition, further research could be done to explore the potential applications of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide in other fields such as agriculture and environmental science. For example, research could be done to determine the effectiveness of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide as a herbicide in different crops and environments, or to explore its potential use in water treatment applications.
Conclusion
In conclusion, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and environmental science. 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide has been shown to have anti-inflammatory and analgesic properties, as well as potential anticancer properties. While the mechanism of action of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide is not fully understood, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Further research is needed to fully understand the potential applications of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide and to explore new synthesis methods and applications.

Synthesis Methods

2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. The resulting compound is then reacted with 3,4-dimethylaniline to form 2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide. The synthesis process is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(3,4-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-15-11-12-17(13-16(15)2)25-23(28)18-7-3-5-9-20(18)26-22(27)14-29-21-10-6-4-8-19(21)24/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYLBYXNEBYKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(3,4-dimethylphenyl)benzamide

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